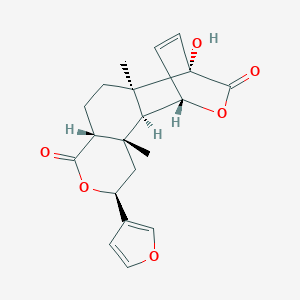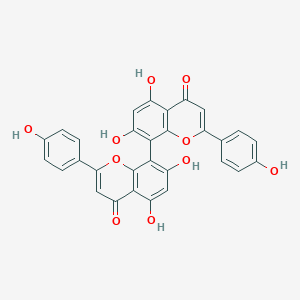
Cupressuflavone
Descripción general
Descripción
Cupressuflavone is a biflavonoid obtained by the oxidative coupling of two molecules of apigenin, resulting in a bond between positions C-8 of the two chromene rings . It is isolated from Cupressus sempervirens and Juniperus occidentalis and exhibits free radical scavenging and antielastase activities .
Synthesis Analysis
Cupressuflavone has been analyzed using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method . This method has been optimized and validated to obtain qualitative and quantitative profiles of cupressuflavone from Cupressus sempervirens L . The method was effective in the determination of the analyses of interest without any interference of other compounds or the matrix .Molecular Structure Analysis
The molecular structure of Cupressuflavone is provided by Chemsrc, which includes its molecular weight, formula, and other related information .Chemical Reactions Analysis
Cupressuflavone is a biflavonoid obtained by oxidative coupling of two molecules of apigenin, resulting in a bond between positions C-8 of the two chromene rings respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of Cupressuflavone, including its density, melting point, boiling point, structure, formula, and molecular weight, are provided by Chemsrc .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Cupressuflavone, like other flavonoids, has been found to exhibit anti-inflammatory properties . This makes it a potential candidate for the development of drugs aimed at treating conditions characterized by inflammation.
Anti-Cancer Activities
Cupressuflavone has shown promising anti-cancer effects . It could potentially be used in the development of new therapies for various types of cancer.
Anti-Allergic Effects
The compound has also been found to have anti-allergic effects . This suggests that it could be used in the treatment of allergic reactions or conditions.
Anti-Diabetic Properties
Cupressuflavone has demonstrated anti-diabetic properties . This could make it a valuable resource in the fight against diabetes.
Anti-Obesity Effects
Research has shown that Cupressuflavone can have anti-obesity effects . This could potentially be used to develop treatments for obesity.
Antiviral Activities
Notably, Cupressuflavone has shown promising activity against various viruses, such as Hepatitis B virus (HBV), Herpes viruses (HSV-1, HSV-2), and respiratory viruses (Influenza A, Influenza B) . This suggests that it could be used in the development of antiviral drugs.
Mecanismo De Acción
Target of Action
Cupressuflavone, a biflavonoid, primarily targets leukocyte elastase (EC 3.4.21.37) . Leukocyte elastase is a serine endopeptidase involved in the degradation of elastin, a key component of the extracellular matrix in tissues such as the lungs, arteries, and skin. By inhibiting this enzyme, cupressuflavone can potentially modulate inflammatory responses .
Mode of Action
Cupressuflavone interacts with its targets by binding to them, thereby inhibiting their activity. For instance, it inhibits leukocyte elastase, which can lead to a decrease in the degradation of elastin . This interaction can result in the modulation of inflammatory responses. Furthermore, cupressuflavone has been found to inhibit cyclin-dependent kinases (CDK2 and CDK5) with IC50 values of 18.58 and 9.29 μM, respectively .
Biochemical Pathways
Cupressuflavone affects several biochemical pathways. It has been found to interfere with the ERK1-2/p38/NFκB signaling pathway and the regulation of the expression of the matrix metalloproteinases MMP-2 and MMP-9 . Additionally, it has been found to function as a potent modulator of pre-mRNA splicing, inhibiting the SUMO-specific protease SENP1 . This interference with pre-mRNA splicing represents a unique mechanism of action among natural compounds .
Pharmacokinetics
It’s known that cupressuflavone is a natural product found in various plants, including cupressus macrocarpa . The bioavailability of cupressuflavone may be influenced by factors such as the method of extraction and formulation .
Result of Action
Cupressuflavone exhibits anti-inflammatory and antiulcerogenic activities . It also shows protective effects against CCl4-induced hepato- and nephrotoxicity in mice . These effects are likely a result of its interaction with its targets and its impact on various biochemical pathways .
Action Environment
The action of cupressuflavone can be influenced by various environmental factors. For instance, the concentration of cupressuflavone in plant tissues can vary depending on the plant species and the specific tissue (e.g., leaves or cones) . Furthermore, the bioavailability and efficacy of cupressuflavone can be influenced by the method of extraction and formulation .
Direcciones Futuras
Despite the abundance of Cupressuflavone, it has not been intensively investigated as compared to other biflavonoids . Future research could focus on its potential uses and benefits, particularly its anti-inflammatory and antiulcerogenic activities , as well as its protective effects against CCl4-induced hepato- and nephrotoxicity in mice .
Propiedades
IUPAC Name |
8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)23-11-21(37)25-17(33)9-19(35)27(29(25)39-23)28-20(36)10-18(34)26-22(38)12-24(40-30(26)28)14-3-7-16(32)8-4-14/h1-12,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPNODMUXOPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415153 | |
| Record name | Cupressuflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cupressuflavone | |
CAS RN |
3952-18-9 | |
| Record name | Cupressuflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cupressuflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




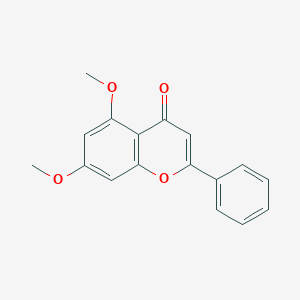


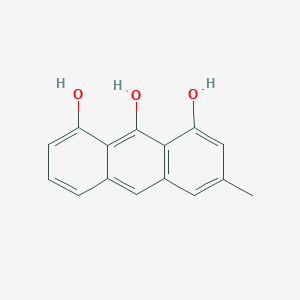
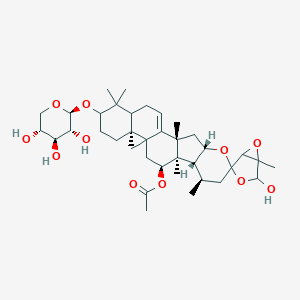
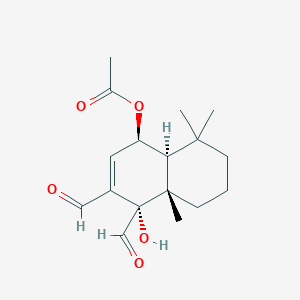
![[(1S,2S,4S,9S,10R)-14-Oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B190800.png)
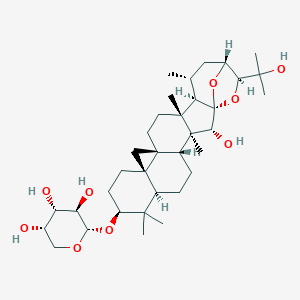
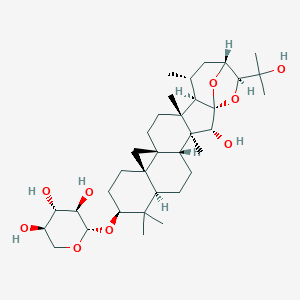
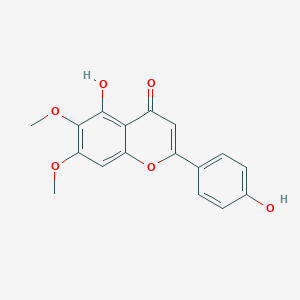
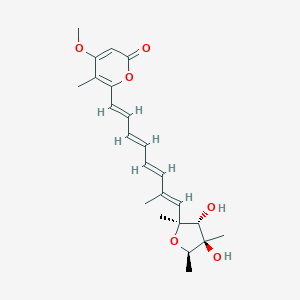
![[(2S,3S,4R,5R,6R)-2-acetyl-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B190808.png)
